molecular formula C24H21FN2O4S B2422238 6-FLUORO-3-(4-METHOXYBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE CAS No. 897624-51-0

6-FLUORO-3-(4-METHOXYBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE

Cat. No.: B2422238
CAS No.: 897624-51-0
M. Wt: 452.5
InChI Key: ZDEVEBSUGYISPY-UHFFFAOYSA-N
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Description

6-FLUORO-3-(4-METHOXYBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE is a useful research compound. Its molecular formula is C24H21FN2O4S and its molecular weight is 452.5. The purity is usually 95%.
BenchChem offers high-quality 6-FLUORO-3-(4-METHOXYBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-FLUORO-3-(4-METHOXYBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-fluoro-N-[(4-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O4S/c1-30-18-6-3-16(4-7-18)14-27-24-21-13-17(25)5-12-22(21)26-15-23(24)32(28,29)20-10-8-19(31-2)9-11-20/h3-13,15H,14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEVEBSUGYISPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-Fluoro-3-(4-methoxybenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine is a member of the quinoline family, known for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-Fluoro-3-(4-methoxybenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine can be represented as follows:

  • Molecular Formula : C₁₈H₁₈FNO₄S
  • Molecular Weight : 357.41 g/mol
  • CAS Number : 892774-09-3

Structural Features

FeatureDescription
Fluorine AtomEnhances lipophilicity and biological activity
Methoxy GroupContributes to anti-inflammatory properties
Sulfonyl GroupInvolved in various pharmacological interactions

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The presence of the fluorine atom and the sulfonyl group in this compound enhances its efficacy against various bacterial strains. For instance, studies have shown that related compounds demonstrate minimum inhibitory concentrations (MIC) in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The methoxy groups in the structure are known to confer anti-inflammatory effects. In vitro studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Anticancer Potential

Quinoline derivatives have been extensively studied for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted in several studies. For example, derivatives with similar structural features have shown effectiveness against breast cancer cell lines by promoting cell cycle arrest and apoptosis .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and inflammation.
  • Receptor Modulation : The compound could interact with various cellular receptors, modulating signaling pathways associated with cancer and inflammation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted on a series of quinoline derivatives, including 6-Fluoro-3-(4-methoxybenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine, demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited an MIC of 2 µg/mL against S. aureus and E. coli, indicating its potential as a lead candidate for antibiotic development .

Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, the compound was tested on human macrophages stimulated with lipopolysaccharides (LPS). Results showed a significant reduction in tumor necrosis factor-alpha (TNF-α) production, highlighting its potential use in inflammatory diseases .

Study 3: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of exposure. Mechanistic studies indicated that this effect was mediated through apoptosis induction via the intrinsic pathway .

Scientific Research Applications

Research indicates that compounds with a quinoline core exhibit various biological activities, including antibacterial, antifungal, and antitumor properties. The presence of the sulfonyl group and methoxy substituents in this compound enhances its interaction with biological targets.

Potential Therapeutic Applications:

  • Antitumor Activity : Compounds similar to 6-Fluoro-3-(4-methoxybenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory disorders.
  • Antimicrobial Effects : Its structural characteristics suggest potential efficacy against various pathogens.

Case Studies and Research Findings

  • Antitumor Mechanisms : A study on structurally related quinoline derivatives demonstrated their ability to inhibit specific kinases involved in cancer progression, suggesting that similar mechanisms may be applicable to this compound .
  • Inflammation Modulation : Research has indicated that compounds with methoxy and sulfonyl groups can influence cytokine production, which is pivotal in inflammatory responses.
  • Antimicrobial Efficacy : A comparative analysis of quinoline derivatives revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating that this compound could be similarly effective .

Synthesis and Development

The synthesis of 6-Fluoro-3-(4-methoxybenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine involves multi-step chemical reactions:

  • Formation of Quinoline Core : Starting from appropriate precursors, the quinoline structure is synthesized.
  • Introduction of Functional Groups : Subsequent reactions incorporate the fluorine atom and methoxy groups through electrophilic aromatic substitution.
  • Sulfonation : The final step involves introducing the sulfonyl group to enhance solubility and biological activity.

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